[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-
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Overview
Description
[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of two formyl groups (dicarboxaldehyde) and two methyl groups attached to the biphenyl structure. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura cross-coupling reactions. This method typically employs palladium catalysts and boronic acids to form the biphenyl structure. The reaction conditions often include the use of solvents such as dioxane and bases like potassium carbonate .
Another method involves the diazotization of aniline derivatives followed by coupling with benzene derivatives in the presence of copper catalysts. This approach is known for its mild reaction conditions and good yields .
Industrial Production Methods
Industrial production of biphenyl compounds often involves large-scale catalytic coupling reactions. The Ullmann reaction, which uses copper as a catalyst, is one of the traditional methods for producing biphenyl compounds. this method requires high temperatures and can have variable yields . Modern industrial methods may also utilize continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The biphenyl structure can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2,2’-dicarboxylic acid derivatives.
Reduction: Formation of 2,2’-dimethyl-6,6’-dimethylbiphenyl-2,2’-diol.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound with two connected benzene rings.
4,4’-Dimethylbiphenyl: Similar structure but lacks the formyl groups.
2,2’-Dicarboxybiphenyl: Contains carboxyl groups instead of formyl groups.
Uniqueness
[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- is unique due to the presence of both formyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Properties
CAS No. |
111412-13-6 |
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Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(2-formyl-6-methylphenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C16H14O2/c1-11-5-3-7-13(9-17)15(11)16-12(2)6-4-8-14(16)10-18/h3-10H,1-2H3 |
InChI Key |
HZQNRJZKRBMUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)C2=C(C=CC=C2C=O)C |
Origin of Product |
United States |
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